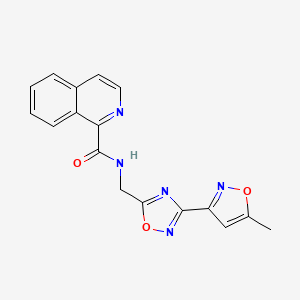
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide is a useful research compound. Its molecular formula is C17H13N5O3 and its molecular weight is 335.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide is a complex organic compound that incorporates multiple heterocyclic structures, including isoxazole and oxadiazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
The molecular formula of this compound is C12H16N4O3, with a molecular weight of 264.28 g/mol. The compound features a unique structure that may contribute to its biological activity through various mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₄O₃ |
| Molecular Weight | 264.28 g/mol |
| CAS Number | 2034504-87-3 |
Antimicrobial Activity
Research indicates that compounds featuring the oxadiazole moiety often exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazole can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, which is crucial for developing new antitubercular agents. For instance, similar compounds have demonstrated minimum inhibitory concentrations (MICs) in the range of 4–8 µM against drug-resistant strains of M. tuberculosis .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines by disrupting cellular signaling pathways critical for cancer cell survival. For example, derivatives containing oxadiazole rings have shown effectiveness against human pancreatic and gastric cancer cell lines .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. The presence of the isoxazole and oxadiazole rings suggests potential interactions with enzyme active sites or cellular receptors, leading to inhibition of critical metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antitubercular Activity : Dhumal et al. (2016) reported that oxadiazole derivatives exhibited strong inhibition against Mycobacterium bovis BCG both in active and dormant states. Molecular docking studies suggested that these compounds bind effectively to the enoyl reductase (InhA) enzyme, crucial for mycolic acid biosynthesis .
- Cytotoxicity Assays : In vitro studies conducted by Desai et al. (2016) demonstrated that certain oxadiazole derivatives significantly inhibited cell proliferation in human cancer cell lines. The study highlighted the importance of substituent variations on the oxadiazole ring affecting cytotoxicity levels .
- Mechanistic Insights : Vosatka et al. (2018) explored the mechanism behind the antitubercular effects of oxadiazole derivatives, revealing their role as inhibitors of lipoteicholic acid synthesis in Gram-positive bacteria, which is essential for bacterial growth and virulence .
Propiedades
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c1-10-8-13(21-24-10)16-20-14(25-22-16)9-19-17(23)15-12-5-3-2-4-11(12)6-7-18-15/h2-8H,9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAOXAYUQLQBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













